molecular formula C18H22N2O6S2 B2594314 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946343-15-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2594314
CAS No.: 946343-15-3
M. Wt: 426.5
InChI Key: ZOTFRPMYSXENCN-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterizations

One study reports on the synthesis and characterization of novel metallophthalocyanines, highlighting the potential of sulfonamide derivatives in creating compounds with specific electrochemical and spectroelectrochemical properties. These compounds, including derivatives of benzenesulfonamides, have been characterized using various spectroscopic techniques, suggesting their utility in electronic and photonic devices due to their redox behaviors (Kantekin et al., 2015).

Anticancer Potential

Another study focused on aminothiazole-paeonol derivatives, where the researchers synthesized and characterized compounds for their anticancer effects. Among these, certain derivatives showed significant inhibitory activity against various cancer cell lines, indicating the therapeutic potential of benzenesulfonamide derivatives in treating cancers, particularly gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal properties of benzenesulfonamide derivatives has led to the synthesis of compounds with potential therapeutic applications against microbial diseases. For instance, derivatives incorporating the thiazole ring were found to offer valuable intervention for bacterial and fungal infections (Desai et al., 2013).

Photochemical Properties for Therapeutic Applications

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed compounds with high singlet oxygen quantum yield. These properties make such compounds suitable for photodynamic therapy applications, particularly in the treatment of cancer (Pişkin et al., 2020).

Inhibitory Effect on Enzymes and Potential for Drug Development

Further research has demonstrated the ability of benzenesulfonamide derivatives to act as enzyme inhibitors, with potential applications in developing drugs for various diseases. For example, certain derivatives have been evaluated for their inhibitory action against enzymes involved in inflammatory processes, offering a pathway for the development of new therapeutic agents (Abbasi et al., 2017).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-13-5-7-17(26-3)18(11-13)28(23,24)19-15-12-14(6-8-16(15)25-2)20-9-4-10-27(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFRPMYSXENCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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